molecular formula C14H17N3OS B2793390 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea CAS No. 1208742-60-2

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea

Cat. No.: B2793390
CAS No.: 1208742-60-2
M. Wt: 275.37
InChI Key: MTRZNFYUQYISMC-UHFFFAOYSA-N
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Description

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,5-dimethylphenyl group and an ethylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Substitution with 2,5-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,5-dimethylphenyl group through electrophilic aromatic substitution.

    Introduction of the Ethylurea Moiety: The final step involves the reaction of the substituted thiazole with ethyl isocyanate to form the ethylurea moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea is unique due to its specific substitution pattern and the presence of an ethylurea moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-15-13(18)17-14-16-12(8-19-14)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZNFYUQYISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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